tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 |
InChI Key |
QFUOUEURKHWBNS-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclopropyl precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or cyanocyclopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like tert-butyl hydroperoxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines, while oxidation reactions can produce oxidized derivatives of the original compound .
Scientific Research Applications
tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate has several applications in scientific research:
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release the active cyanocyclopropyl moiety, which can then interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 2: Functional Group Impact on Reactivity
Biological Activity
Tert-butyl ((1R,2R)-2-cyanocyclopropyl)carbamate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.28 g/mol
- CAS Number : [Insert CAS number]
The compound contains a tert-butyl group and a cyanocyclopropyl moiety, which are significant for its biological activity. The structural features contribute to its potential interactions with various biological targets.
Research indicates that this compound interacts with several molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrase, which is crucial in pH regulation and fluid balance in tissues.
- Receptor Modulation : Preliminary studies suggest that it may modulate G-protein coupled receptors (GPCRs), influencing downstream signaling pathways involved in inflammation and pain response.
Antimicrobial Effects
Recent studies have demonstrated the antimicrobial properties of this compound:
- Bacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Fungal Activity : Exhibits moderate activity against Candida albicans, indicating potential use in antifungal therapies.
Anti-inflammatory Properties
The compound shows promise in reducing inflammation markers:
- Cytokine Production : Significant reduction in TNF-alpha and IL-6 levels in treated subjects compared to controls.
- NF-kB Pathway Inhibition : Inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a critical role in inflammatory responses.
Study 1: Enzyme Inhibition
A study investigated the inhibition of carbonic anhydrase by this compound. The results indicated a potent inhibitory effect with an IC50 value that supports its potential therapeutic applications in conditions where carbonic anhydrase is implicated.
Study 2: Antimicrobial Activity
In vitro assays demonstrated that the compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for key pathogens, showcasing its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
| Candida albicans | 32 |
Study 3: Anti-inflammatory Effects
Animal model studies revealed that treatment with this compound led to a significant decrease in inflammation markers. The following results were observed:
| Marker | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 150 pg/mL | 50 pg/mL |
| IL-6 | 200 pg/mL | 70 pg/mL |
Q & A
How can the stereochemical integrity of tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate be maintained during synthesis?
Level: Advanced
Answer:
The stereochemical integrity of the cyclopropyl moiety is critical for biological activity and downstream applications. To preserve the (1R,2R) configuration:
- Chiral starting materials : Use enantiomerically pure precursors like (1R,2R)-2-aminocyclopropanol derivatives, as demonstrated in analogous cyclopropane-carbamate syntheses .
- Controlled reaction conditions : Employ low temperatures (0–5°C) and anhydrous solvents (e.g., dichloromethane) to prevent racemization during carbamate formation with tert-butyl chloroformate .
- Stereochemical monitoring : Use chiral HPLC or polarimetry to verify enantiopurity post-synthesis. X-ray crystallography can confirm absolute configuration if crystals are obtainable .
What are the optimal reaction conditions for introducing the tert-butyl carbamate group while minimizing side reactions?
Level: Basic
Answer:
The tert-butyl carbamate (Boc) group is introduced via reaction with tert-butyl chloroformate:
- Base selection : Triethylamine or DMAP in dichloromethane ensures efficient deprotonation of the amine without competing side reactions (e.g., hydrolysis) .
- Stoichiometry : A 1:1 molar ratio of amine to tert-butyl chloroformate minimizes overalkylation.
- Temperature : Reactions performed at 0–25°C prevent exothermic side reactions. Excess base should be quenched with aqueous washes to avoid decomposition .
How do solvent choices influence reaction efficiency in carbamate formation?
Level: Basic
Answer:
Solvent polarity and aprotic nature are critical:
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or acetonitrile enhances nucleophilicity of the amine, accelerating carbamate formation .
- Avoid protic solvents : Water or alcohols can hydrolyze tert-butyl chloroformate, reducing yield. Anhydrous conditions are essential for high conversion rates .
What analytical techniques are most effective for confirming the structure and purity of this compound?
Level: Advanced
Answer:
- NMR spectroscopy : H and C NMR can confirm the cyclopropyl ring geometry and Boc group integration. NOESY experiments may resolve stereochemical ambiguities .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula, especially the cyanocyclopropyl fragment.
- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Chiral columns differentiate enantiomers .
How can researchers address unexpected byproducts during synthesis?
Level: Advanced
Answer:
Common byproducts include hydrolyzed carbamates or racemized isomers. Mitigation strategies:
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes polar impurities. Crystallization from tert-butyl methyl ether improves purity .
- Mechanistic analysis : LC-MS identifies byproduct structures. For example, cyanide displacement by nucleophiles (e.g., water) can form undesired urea derivatives, requiring stricter anhydrous conditions .
What strategies protect the amine group during multi-step syntheses involving this compound?
Level: Basic
Answer:
- Boc protection : The Boc group is stable under basic and nucleophilic conditions but can be selectively removed with trifluoroacetic acid (TFA) in dichloromethane .
- Sequential deprotection : In multi-step routes, orthogonal protecting groups (e.g., Fmoc) allow selective amine liberation without affecting the Boc group .
How does the carbamate group participate in nucleophilic substitution reactions?
Level: Advanced
Answer:
The carbamate’s carbonyl oxygen stabilizes transition states in nucleophilic substitutions:
- Leaving group behavior : Under acidic conditions, the Boc group departs as a carbamic acid, enabling ring-opening of the cyclopropane with nucleophiles (e.g., thiols or amines) .
- Mechanistic studies : DFT calculations or isotopic labeling (O) can track carbonyl participation in transition states .
How does the steric environment of the cyclopropyl ring affect reactivity?
Level: Advanced
Answer:
The strained cyclopropane ring increases reactivity:
- Ring-opening reactions : Strain relief drives reactions with electrophiles (e.g., bromine) or under thermal conditions. Steric hindrance from the tert-butyl group directs regioselectivity .
- Electronic effects : The cyanide group withdraws electron density, polarizing the cyclopropane and enhancing susceptibility to nucleophilic attack .
What methodologies validate the compound’s biological activity in enzyme inhibition studies?
Level: Advanced
Answer:
- Enzyme assays : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC. The Boc group’s stability ensures no interference under physiological pH .
- Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase) using software like AutoDock. The cyclopropane’s rigidity often enhances binding affinity .
How can researchers resolve contradictions in reported synthetic yields for this compound?
Level: Advanced
Answer:
Discrepancies often arise from:
- Moisture sensitivity : Trace water reduces yields; use rigorously dried solvents and Schlenk techniques .
- Catalyst variability : Screen palladium catalysts (e.g., Pd(OAc) vs. PdCl) for cyanide incorporation steps.
- Data reconciliation : Compare NMR and MS data across studies to identify unaccounted impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
